Diethyl (4-((chloroacetyl)oxy)-1,3-dithiolan-2-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-((chloroacetyl)oxy)-1,3-dithiolan-2-ylidene)propanedioate is a complex organic compound that features a unique structure with both ester and dithiolan functionalities
Preparation Methods
The synthesis of Diethyl (4-((chloroacetyl)oxy)-1,3-dithiolan-2-ylidene)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes alkylation with an appropriate alkyl halide, such as chloroacetyl chloride, to form the desired product .
Chemical Reactions Analysis
Diethyl (4-((chloroacetyl)oxy)-1,3-dithiolan-2-ylidene)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The dithiolan ring can be oxidized or reduced under specific conditions, altering the compound’s properties.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for the development of new pharmaceuticals.
Biological Studies: It can be used to study enzyme interactions and other biochemical processes
Mechanism of Action
The mechanism of action of Diethyl (4-((chloroacetyl)oxy)-1,3-dithiolan-2-ylidene)propanedioate involves its interaction with various molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dithiolan ring can participate in redox reactions, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include diethyl malonate and other malonic ester derivatives.
Properties
CAS No. |
62052-50-0 |
---|---|
Molecular Formula |
C12H15ClO6S2 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
diethyl 2-[4-(2-chloroacetyl)oxy-1,3-dithiolan-2-ylidene]propanedioate |
InChI |
InChI=1S/C12H15ClO6S2/c1-3-17-10(15)9(11(16)18-4-2)12-20-6-8(21-12)19-7(14)5-13/h8H,3-6H2,1-2H3 |
InChI Key |
VDMWGCWMRZKQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1SCC(S1)OC(=O)CCl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.